1,4-Diamino-2,3-dihydroanthraquinone
1,4-Diamino-2,3-dihydroanthraquinone
Brand Name:
Vulcanchem
CAS No.:
81-63-0
VCID:
VC21153684
InChI:
InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2
SMILES:
C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O
Molecular Formula:
C14H12N2O2
Molecular Weight:
240.26 g/mol
1,4-Diamino-2,3-dihydroanthraquinone
CAS No.: 81-63-0
Cat. No.: VC21153684
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81-63-0 |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 1,4-diimino-2,3-dihydroanthracene-9,10-diol |
| Standard InChI | InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2 |
| Standard InChI Key | SSGALQHXKMAJTL-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
| SMILES | C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O |
| Canonical SMILES | C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator